11H-Indeno[1,2-b]quinoxalin-11-one is a heterocyclic compound that belongs to the quinoxaline family, characterized by its fused indene and quinoxaline structures. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for developing inhibitors targeting c-Jun N-terminal kinases, which are implicated in various physiological and pathological processes.
The compound is synthesized through various methods, primarily involving the condensation of ninhydrin with o-phenylenediamine. This method has been optimized to utilize greener conditions, employing organocatalysts such as mandelic acid in aqueous ethanol at room temperature, which enhances yield while minimizing environmental impact .
11H-Indeno[1,2-b]quinoxalin-11-one is classified as a quinoxaline derivative. Its structural uniqueness arises from the incorporation of an indene moiety, making it a subject of interest in both organic synthesis and biological evaluation.
The synthesis of 11H-indeno[1,2-b]quinoxalin-11-one typically involves:
The reaction conditions are mild, and the use of a metal-free organocatalyst promotes sustainability. The products are often characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structures and purity .
The molecular structure of 11H-indeno[1,2-b]quinoxalin-11-one features:
The compound participates in several chemical reactions:
These reactions often require specific conditions (e.g., temperature control) to ensure high yields and selectivity towards desired products. The formation of isomers during reactions (such as E/Z isomerism) is also a significant consideration in synthetic pathways .
The mechanism by which 11H-indeno[1,2-b]quinoxalin-11-one exerts its biological effects primarily involves its interaction with c-Jun N-terminal kinases. These kinases play crucial roles in cellular signaling pathways related to inflammation and stress responses.
Studies have shown that certain derivatives exhibit sub-micromolar binding affinities for JNK1 and JNK3, indicating their potential as selective inhibitors. For instance, one derivative demonstrated a dissociation constant (K_d) of 22 nM for JNK1 .
Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability under heat .
11H-Indeno[1,2-b]quinoxalin-11-one has several notable applications:
Research continues into new derivatives and their potential applications across various fields, including pharmacology and materials science, highlighting the compound's versatility and significance in ongoing scientific inquiries .
11H-Indeno[1,2-b]quinoxalin-11-one (molecular formula: C₁₅H₈N₂O; MW: 232.24 g/mol) is a fused polycyclic heterocycle characterized by a planar, electron-deficient architecture. Its structure integrates three distinct ring systems:
Crystallographic studies confirm near-perfect planarity (maximum deviation: 0.039 Å), with bond lengths and angles revealing significant electronic delocalization. Key structural parameters include:
Table 1: Key Bonding Parameters from Crystallography
Bond/Angle | Value (Å/°) | Significance |
---|---|---|
C15─N1 | 1.3070(17) Å | Double-bond character |
C15─N1─C1 | 113.99(12)° | sp² hybridization at N1 |
Dihedral angle (pyrazine-indene) | 0.48(5)° | Confirms planarity |
Dihedral angle (pyrazine-benzene) | 1.34(6)° | Extended π-conjugation |
This planarity facilitates π-π stacking in the solid state (interplanar distance: ~3.36 Å), enabling applications in materials science and molecular recognition. Weak intermolecular C─H⋯O hydrogen bonds (H⋯O: 2.32 Å, C─H⋯O angle: 168°) further stabilize the crystal lattice [4] [10].
The compound was first synthesized in the mid-20th century via condensation of ninhydrin and o-phenylenediamines, a reaction initially explored for dye chemistry [8]. Key developmental milestones include:
The scaffold’s versatility is demonstrated by its participation in multicomponent reactions (e.g., [3+2] cycloadditions) to generate spiro-heterocycles targeting CDK2, advancing anticancer drug discovery [6].
The core structure contains three modifiable pharmacophoric elements:
Table 2: Bioactive Derivatives and Their Functionalization Sites
Derivative | Functional Group | Biological Target | Key Interaction |
---|---|---|---|
IQ-1 (oxime) | ═N─OH at C11 | JNK inhibition | H-bonding with kinase ATP pocket |
Thiosemicarbazones (e.g., 4a) | ═N─N─C(═S)NH₂ at C11 | DNA intercalation | π-π stacking with DNA base pairs |
4-Ethylbenzylidene hydrazone | ═N─N═CHC₆H₄Et at C11 | Anti-neuroinflammation | Hydrophobic pocket occupancy |
Tetrafluoro analog | F at C6,C7,C8,C9 | Antitumor/Re(I) coordination | Enhanced membrane permeability |
Functionalization strategies include:
Table 3: Fluorinated Derivatives and Their Properties
Fluorinated Compound | Modification Site | Biological Activity | Physicochemical Effect |
---|---|---|---|
Compound A (Low-fluorinated) | C6/C7 | JNK inhibition | Increased metabolic stability |
Compound B (Re(I) complex) | C6/C7 + metal center | Anticancer (MCF-7 cells) | Enhanced DNA binding |
Compound C | C6/C7 | DNA intercalation | Improved membrane permeability |
6,7,8,9-Tetrafluoro derivative | C6-C9 | Fluorescence (λ_em = 490 nm) | Crystal π-stacking (3.36 Å distance) |
These modifications exploit the scaffold’s inherent electronic anisotropy, where the ketone and pyrazine units act as hydrogen-bond acceptors, while the indenoquinoxaline π-system facilitates stacking interactions with biological targets [3] [5] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7